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In the realm of high-power semiconductor devices, silicon carbide (SiC) has emerged as a
frontrunner, poised to replace silicon in demanding applications. Its wide bandgap, high thermal
conductivity, and high breakdown electric field make it an ideal material for efficient and robust
high-power MOSFETs. Among the various polytypes of SiC, 4H-SiC and 6H-SiC are the most
mature for electronics applications. This guide provides an objective comparison of their
performance for high-power MOSFETSs, supported by experimental data, to aid researchers and
drug development professionals in making informed material choices.

Key Performance-Determining Properties

The fundamental material properties of 4H-SiC and 6H-SiC directly influence the performance
of MOSFETs. 4H-SIiC is generally the preferred polytype for high-power, high-frequency
applications primarily due to its higher electron mobility, including in the inversion layer of a
MOSFET.

Table 1: Comparison of Key Physical and Electrical Properties of 4H-SiC and 6H-SiC
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Property

4H-SiC

6H-SiC

Significance for
MOSFET
Performance

Crystal Structure

Hexagonal, ABCB

stacking sequence

Hexagonal, ABCABC

stacking sequence

Influences electronic
band structure and

carrier mobility.

Bandgap (eV) at 300
K

3.26

3.02

A wider bandgap
allows for higher
operating
temperatures and

breakdown voltages.

Electron Mobility
(cmz2/Vs)

~800-1000 (basal

plane), Anisotropic

~400-500 (basal

plane), Anisotropic

Higher electron
mobility leads to lower
on-state resistance
and reduced

conduction losses.

Breakdown Electric
Field (MV/cm)

~2.2-3

~2.4-3

A higher breakdown
field enables thinner
drift layers for a given
voltage rating,
reducing on-

resistance.

Thermal Conductivity
(W/cm-K)

~3.0-3.8 (c-axis),
~4.2-4.5 (basal plane)

~3.0-3.8 (c-axis),
~4.2-4.5 (basal plane)

High thermal
conductivity is crucial
for dissipating heat
generated during

high-power operation.

Inversion Layer

Directly impacts the

channel resistance

N Significantly higher Lower and, therefore, the on-
Mobility (cm?/Vs)
state losses of the
MOSFET.
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Experimental Performance Comparison of 4H-SiC
and 6H-SiC MOSFETs

Direct side-by-side comparisons of 4H-SiC and 6H-SiC MOSFETSs fabricated and tested under
identical conditions are limited in recent literature, as the focus of commercial development has
largely shifted to the superior 4H-SIC polytype. However, historical data and material property
comparisons provide a clear indication of their relative performance.

Table 2: Experimentally Determined Performance Metrics for 4H-SiC and 6H-SiC MOSFETs

Performance Metric 4H-SiC 6H-SIC
Typical On-Resistance ]
Lower Higher
(mQ-cm2)
) ] ) High, but generally lower than
) High (commercially available ) )
Typical Breakdown Voltage (V) 4H-SiC for a given on-
up to 3.3 kV) .
resistance
Typical Inversion Channel
. 30 - 100+ <10-30
Mobility (cm?/Vs)
Interface Trap Density (Dit) High, but can be reduced with High
[
(cm~2eV1) processing g

Experimental Protocols

The characterization of SiC MOSFETSs involves a suite of electrical measurements to determine
their static and dynamic performance. Below are detailed methodologies for key experiments.

On-State Resistance (RDS(on)) Measurement

Objective: To determine the resistance of the MOSFET when it is fully turned on.
Methodology:

e Connect the MOSFET in a standard test circuit with a variable DC power supply for the gate-
source voltage (VGS) and a high-current power supply for the drain-source voltage (VDS).
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o Apply a specific VGS to fully enhance the channel (e.g., +15V to +20V).
e Apply a low VDS (e.g., 1V) to operate in the linear region.
o Measure the resulting drain current (ID) and the VDS across the device.
o Calculate the on-state resistance as RDS(on) = VDS / ID.

e This measurement is often performed at various temperatures to assess the thermal stability
of the on-resistance.

Breakdown Voltage (BV) Measurement

Objective: To determine the maximum voltage the MOSFET can block in the off-state.
Methodology:

o Set the gate-source voltage (VGS) to OV to ensure the MOSFET is in the off-state.
o Gradually increase the reverse VDS from a high-voltage power supply.

e Monitor the drain current (leakage current) using a sensitive ammeter.

e The breakdown voltage is defined as the VDS at which the leakage current suddenly
increases to a predefined limit (e.g., 1mA), indicating the onset of avalanche breakdown.

Channel Mobility (p) Extraction

Objective: To quantify the mobility of electrons in the MOSFET's inversion channel.
Methodology:

¢ Measure the transfer characteristics (ID vs. VGS) of the MOSFET in the linear region (low
VDS).

o From the linear region of the transfer curve, the transconductance (gm) is calculated as the
derivative of ID with respect to VGS.
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e The field-effect mobility (WFE) can then be extracted using the following equation: yFE = (L /
W) * (gm / (Cox * VDS)) where L is the channel length, W is the channel width, and Cox is
the gate oxide capacitance per unit area.

Interface Trap Density (Dit) Characterization

Objective: To quantify the density of electronic traps at the SiC/SiO: interface, which
significantly impacts channel mobility.

Methodology (High-Frequency Capacitance-Voltage Method):
o Fabricate a MOS capacitor (MOSCAP) structure on the same wafer as the MOSFETS.

» Measure the high-frequency (e.g., 1 MHz) capacitance-voltage (C-V) characteristics of the
MOSCAP.

o Compare the measured high-frequency C-V curve with an ideal C-V curve calculated for the
same structure.

e The deviation between the measured and ideal curves, particularly the "stretch-out" along
the voltage axis, is used to calculate the interface trap density as a function of energy within
the bandgap.

Diagrams
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Material Properties

SiC Polytype
(4H vs. 6H)

Higher Breakdown Field
(4H-SiC)

Wider Bandgap
(4H-SiC)

Higher Electron Mobility
(4H-SiC)

Higher Operating Temperature

Lower Switching & Conduction Losses

4H-SIiC is superior for
high-power MOSFETs

Click to download full resolution via product page

» To cite this document: BenchChem. [4H-SiC vs. 6H-SIiC: A Comparative Guide for High-
Power MOSFETs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214593#4h-sic-vs-6h-sic-for-high-power-mosfets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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